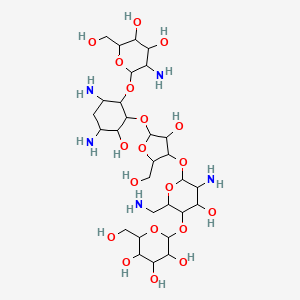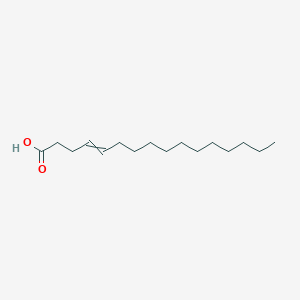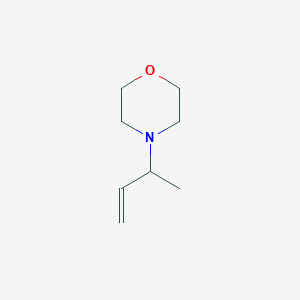![molecular formula C20H12N2O4 B14686624 1,1'-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) CAS No. 32671-10-6](/img/structure/B14686624.png)
1,1'-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) is an organic compound with the molecular formula C20H12N2O4 It is a derivative of benzene and contains two isocyanate groups attached to a phenylene-oxy-phenylene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) typically involves the reaction of 1,4-phenylenebis(oxy)bis(4-aminobenzene) with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate groups. The general reaction scheme is as follows:
[ \text{1,4-Phenylenebis(oxy)bis(4-aminobenzene)} + \text{Phosgene} \rightarrow \text{1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene)} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of 1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) involves large-scale phosgenation processes. The reaction is typically conducted in a solvent such as toluene or chlorobenzene, and the temperature is carefully controlled to optimize yield and purity. The resulting product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization Reactions: It can undergo polymerization reactions to form polyurethanes when reacted with diols or polyols.
Substitution Reactions: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Alcohols and Amines: For the formation of urethanes and ureas, reactions are typically carried out at room temperature or slightly elevated temperatures in the presence of a catalyst.
Diols and Polyols: For polymerization reactions, the compound is reacted with diols or polyols under controlled conditions to form polyurethanes.
Major Products Formed
Urethanes: Formed by the reaction of the isocyanate groups with alcohols.
Ureas: Formed by the reaction of the isocyanate groups with amines.
Polyurethanes: Formed by the polymerization reaction with diols or polyols.
Applications De Recherche Scientifique
1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) has a wide range of applications in scientific research, including:
Polymer Chemistry: Used in the synthesis of polyurethanes, which are important materials in the production of foams, elastomers, and coatings.
Material Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical implants due to its biocompatibility and reactivity.
Industrial Applications: Utilized in the production of adhesives, sealants, and coatings with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of 1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. The molecular targets and pathways involved include:
Nucleophilic Addition: The isocyanate groups undergo nucleophilic addition reactions with alcohols and amines, leading to the formation of urethane and urea linkages.
Polymerization: The compound can polymerize with diols or polyols to form polyurethanes, which have a wide range of applications in various industries.
Comparaison Avec Des Composés Similaires
1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) can be compared with other similar compounds, such as:
1,1’-Methylenebis(4-isocyanatobenzene): Similar in structure but with a methylene bridge instead of a phenylene-oxy-phenylene backbone. It is also used in the production of polyurethanes.
1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene): Contains nonyl groups instead of isocyanate groups, leading to different reactivity and applications.
1,1’-[1,4-Phenylenebis(oxy)]bis(4-nitrobenzene): Contains nitro groups instead of isocyanate groups, which significantly alters its chemical properties and applications.
The uniqueness of 1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) lies in its dual isocyanate functionality and the phenylene-oxy-phenylene backbone, which provides specific reactivity and versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
32671-10-6 |
|---|---|
Formule moléculaire |
C20H12N2O4 |
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
1,4-bis(4-isocyanatophenoxy)benzene |
InChI |
InChI=1S/C20H12N2O4/c23-13-21-15-1-5-17(6-2-15)25-19-9-11-20(12-10-19)26-18-7-3-16(4-8-18)22-14-24/h1-12H |
Clé InChI |
ABUJJNMWUJEMTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=C=O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14686554.png)







![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-](/img/structure/B14686601.png)
![4-Methyldibenzo[b,lmn]phenanthridine](/img/structure/B14686615.png)
